molecular formula C16H19N3O B1625547 Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- CAS No. 3009-45-8

Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-

Cat. No.: B1625547
CAS No.: 3009-45-8
M. Wt: 269.34 g/mol
InChI Key: GHGOCLGPGNHCBX-UHFFFAOYSA-N
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Description

Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- is a synthetic organic compound that belongs to the class of azo compounds. It consists of an ethanol backbone with ethyl and phenylazo substituents attached to a phenylamino group. This compound is notable for its vivid colors, making it useful as a dye in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- typically involves a multi-step process:

  • Diazotization Reaction: : A primary aromatic amine (e.g., aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

  • Coupling Reaction: : The diazonium salt is then coupled with a phenol or aniline derivative to form an azo compound. The presence of a catalyst such as copper powder can enhance the coupling efficiency.

  • Alkylation: : The resulting azo compound undergoes alkylation with an alkyl halide (e.g., ethyl bromide) in the presence of a base like sodium hydroxide to introduce the ethyl group.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- is scaled up using continuous flow reactors to improve efficiency and yield. Key parameters such as temperature, pressure, and reagent concentration are optimized to ensure a consistent product quality. The use of automated systems helps in maintaining reaction conditions and monitoring the progress.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of smaller fragments.

  • Reduction: : Reduction of the azo group using agents such as sodium dithionite or hydrogen gas (with a metal catalyst) results in the formation of corresponding amines.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium dithionite, hydrogen gas with a palladium or nickel catalyst.

  • Catalysts: : Copper powder, palladium on carbon, Lewis acids (aluminum chloride).

Major Products

  • Oxidation: : Cleavage products such as carboxylic acids and smaller aromatic compounds.

  • Reduction: : Corresponding aniline derivatives.

  • Substitution: : Halo-substituted azo compounds.

Scientific Research Applications

Chemistry

  • Dye Synthesis: : Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- is extensively used in the synthesis of dyes and pigments due to its vibrant color and stability.

  • Analytical Chemistry: : It serves as a chromophore in various analytical techniques for the detection and quantification of metal ions and organic compounds.

Biology

  • Biological Staining: : The compound is used in histology and cytology for staining tissues and cells, providing contrast and aiding in microscopic analysis.

Medicine

  • Drug Development: : Researchers explore its derivatives for potential pharmaceutical applications, including antimicrobial and anticancer properties.

  • Diagnostic Tools: : It is incorporated in diagnostic assays for the visualization of biological processes.

Industry

  • Textile Industry: : Used as a dye for fabric coloring, offering bright and durable hues.

  • Plastics and Polymers: : Employed in coloring plastics and polymers, enhancing aesthetic appeal.

Mechanism of Action

Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- exerts its effects primarily through its azo group, which can undergo redox reactions and interact with various molecular targets:

  • Molecular Targets: : Enzymes, nucleic acids, and cellular structures.

  • Pathways Involved: : Oxidative stress pathways, signal transduction mechanisms, and cellular metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-[ethyl[4-(4-methylphenylazo)phenyl]amino]-: : Similar structure with a methyl group on the phenyl ring.

  • Ethanol, 2-[ethyl[4-(4-nitrophenylazo)phenyl]amino]-: : Contains a nitro group, affecting its electronic properties and reactivity.

  • Ethanol, 2-[ethyl[4-(4-chlorophenylazo)phenyl]amino]-: : Has a chlorine substituent, influencing its stability and interactions.

Uniqueness

Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]- stands out due to its specific combination of substituents, which confer unique electronic and steric properties. This uniqueness contributes to its specific colorimetric and chemical reactivity profiles, making it particularly valuable in applications requiring precise and stable dye properties.

Properties

IUPAC Name

2-(N-ethyl-4-phenyldiazenylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-19(12-13-20)16-10-8-15(9-11-16)18-17-14-6-4-3-5-7-14/h3-11,20H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGOCLGPGNHCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548901
Record name 2-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3009-45-8
Record name 2-[Ethyl[4-(2-phenyldiazenyl)phenyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3009-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[ethyl[4-(2-phenyldiazenyl)phenyl]amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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